2-(1H-Benzimidazol-2-ylthio)-N'-(5-bromo-2-fluorobenzylidene)acetohydrazide
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Overview
Description
2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether derivative with hydrazine hydrate.
Schiff Base Formation: Finally, the hydrazide is condensed with 5-bromo-2-fluorobenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.
Reduction: Reduction reactions could target the imine (Schiff base) linkage.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Possible applications in materials science or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-ylthio)acetohydrazide: Lacks the bromofluorobenzylidene moiety.
N’-(5-bromo-2-fluorobenzylidene)acetohydrazide: Lacks the benzimidazole core.
2-(1H-Benzimidazol-2-ylthio)-N’-(benzylidene)acetohydrazide: Lacks the bromine and fluorine substituents.
Uniqueness
The presence of both the benzimidazole core and the bromofluorobenzylidene moiety makes 2-(1H-Benzimidazol-2-ylthio)-N’-(5-bromo-2-fluorobenzylidene)acetohydrazide unique. These structural features may confer specific biological activities or chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C16H12BrFN4OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12BrFN4OS/c17-11-5-6-12(18)10(7-11)8-19-22-15(23)9-24-16-20-13-3-1-2-4-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+ |
InChI Key |
IJLPYIUJZCIVBO-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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